molecular formula C13H18O6 B1640792 3-O-Benzyl-beta-D-glucose CAS No. 97590-76-6

3-O-Benzyl-beta-D-glucose

Cat. No.: B1640792
CAS No.: 97590-76-6
M. Wt: 270.28 g/mol
InChI Key: FYEFQDXXKFUMOJ-NJMOYASZSA-N
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Description

3-O-Benzyl-beta-D-glucose: is a derivative of glucose, a simple sugar that is a fundamental building block in carbohydrate chemistry. This compound is characterized by the presence of a benzyl group attached to the third carbon of the glucose molecule. It is commonly used in synthetic organic chemistry, particularly in the synthesis of glycosides and other carbohydrate derivatives. The benzyl group serves as a protecting group, which can be selectively removed under specific conditions, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-beta-D-glucose typically involves the selective protection and deprotection of hydroxyl groups on the glucose molecule. One common method is the benzylation of glucose derivatives. For example, benzoylation of methyl glycosides of the D-gluco series with benzoic anhydride catalyzed by tetrabutylammonium benzoate can lead to the formation of 3-O-benzyl derivatives . Another method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to achieve selective benzylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale benzylation reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as the protection of other hydroxyl groups, selective benzylation, and subsequent deprotection to obtain the desired product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-O-Benzyl-beta-D-glucose undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can remove the benzyl group, yielding the deprotected glucose derivative.

    Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Deprotected glucose derivatives.

    Substitution: Various substituted glucose derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-O-Benzyl-beta-D-glucose is widely used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a building block for the preparation of oligosaccharides and polysaccharides, which are important in the study of carbohydrate chemistry and biochemistry .

Biology: In biological research, this compound is used to study the role of carbohydrates in cellular processes. It can be incorporated into glycoproteins and glycolipids to investigate their functions in cell signaling, adhesion, and recognition .

Medicine: The compound is also explored for its potential therapeutic applications. Modified glucose derivatives, including this compound, are studied for their ability to inhibit glycosidases and other enzymes involved in carbohydrate metabolism. This has implications for the development of drugs targeting diseases such as diabetes and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of biodegradable polymers and other environmentally friendly products .

Mechanism of Action

The mechanism of action of 3-O-Benzyl-beta-D-glucose involves its role as a protecting group in synthetic chemistry. The benzyl group can be selectively removed under mild conditions, allowing for the controlled deprotection of specific hydroxyl groups on the glucose molecule. This selective deprotection is crucial for the stepwise synthesis of complex carbohydrates and glycosides .

In biological systems, modified glucose derivatives can interact with enzymes and receptors involved in carbohydrate metabolism. For example, glucose derivatives can inhibit glycosidases by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can modulate various metabolic pathways and has potential therapeutic applications .

Comparison with Similar Compounds

    3-O-Benzyl-alpha-D-glucose: Similar to 3-O-Benzyl-beta-D-glucose but with the benzyl group in the alpha configuration.

    2-O-Benzyl-beta-D-glucose: Benzyl group attached to the second carbon instead of the third.

    4-O-Benzyl-beta-D-glucose: Benzyl group attached to the fourth carbon.

Uniqueness: this compound is unique due to its specific configuration and the position of the benzyl group. This configuration allows for selective reactions and deprotection steps that are not possible with other benzylated glucose derivatives. The beta configuration also influences the compound’s reactivity and interactions with enzymes and other molecules .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEFQDXXKFUMOJ-NJMOYASZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60243057
Record name 3-O-Benzyl-beta-D-glucose
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97590-76-6
Record name 3-O-(Phenylmethyl)-β-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97590-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Benzyl-beta-D-glucose
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Benzyl-beta-D-glucose
Source EPA DSSTox
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Record name 3-O-benzyl-β-D-glucose
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